molecular formula C10H11N3O2S B13539976 3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13539976
M. Wt: 237.28 g/mol
InChI Key: QTNMXTHCYVPGSC-UHFFFAOYSA-N
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Description

3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The tetrahydrothiophene 1,1-dioxide moiety adds further complexity and potential reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the tetrahydrothiophene 1,1-dioxide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the pyrazolopyridine core can be reduced under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrazolopyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolopyridine ring.

Scientific Research Applications

3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and the substituents on the ring.

    1H-Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring instead of a pyridine ring.

Uniqueness

3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the tetrahydrothiophene 1,1-dioxide moiety, which imparts distinct chemical and physical properties. This moiety can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-pyrazolo[4,3-b]pyridin-1-ylthiolane 1,1-dioxide

InChI

InChI=1S/C10H11N3O2S/c14-16(15)5-3-8(7-16)13-10-2-1-4-11-9(10)6-12-13/h1-2,4,6,8H,3,5,7H2

InChI Key

QTNMXTHCYVPGSC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)N=CC=C3

Origin of Product

United States

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